molecular formula C19H14Cl2N2O B11401620 N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide

Cat. No.: B11401620
M. Wt: 357.2 g/mol
InChI Key: IICRGELEDGGGDE-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide is a chemical compound with the molecular formula C19H14Cl2N2O It is a benzamide derivative that features a benzyl group, two chlorine atoms, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride, benzylamine, and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Coupling Reaction: The key step involves the coupling of 2,4-dichlorobenzoyl chloride with benzylamine to form an intermediate benzamide. This intermediate is then reacted with 2-aminopyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2,4-dichloro-N-(pyridin-4-yl)benzamide
  • N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide
  • N-benzyl-2,4-dichloro-N-(pyridin-3-yl)benzamide

Uniqueness

N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the pyridinyl group in specific positions on the benzamide core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

N-benzyl-2,4-dichloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14Cl2N2O/c20-15-9-10-16(17(21)12-15)19(24)23(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

IICRGELEDGGGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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